

# What is the chemical structure of N-Deschlorobenzoyl indomethacin?

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## Compound of Interest

Compound Name: *N-Deschlorobenzoyl indomethacin*

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## An In-depth Technical Guide to N-Deschlorobenzoyl Indomethacin

### Abstract

This technical guide provides a comprehensive overview of **N-Deschlorobenzoyl indomethacin**, a primary metabolite of the non-steroidal anti-inflammatory drug (NSAID) Indomethacin. The document details its chemical structure, identifiers, and physicochemical properties. Furthermore, it outlines its limited biological activity and provides detailed experimental protocols for its synthesis. This guide is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.

### Introduction

Indomethacin is a potent NSAID belonging to the indole-acetic acid derivative class, widely utilized for its analgesic, anti-inflammatory, and antipyretic properties.[1] Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for prostaglandin synthesis.[2][3] Upon administration, indomethacin undergoes extensive hepatic metabolism, leading to the formation of several metabolites.

One of the principal metabolites is **N-Deschlorobenzoyl indomethacin**. This compound is formed through the N-deacylation of the parent drug, specifically by removing the p-chlorobenzoyl group from the indole nitrogen.[2][4] Unlike indomethacin, **N-Deschlorobenzoyl**

**indomethacin** is considered to be pharmacologically inactive.<sup>[1][2]</sup> This guide provides a detailed examination of its chemical and biological characteristics.

## Chemical Structure and Identification

**N-Deschlorobenzoyl indomethacin** is structurally an indole derivative. The removal of the N-(4-chlorobenzoyl) moiety from indomethacin results in a free amine on the indole ring.

Table 1: Chemical Identifiers for **N-Deschlorobenzoyl Indomethacin**

Identifier	Value	Reference
IUPAC Name	2-(5-methoxy-2-methyl-1H-indol-3-yl)acetic acid	<sup>[5]</sup>
Alternate Names	5-Methoxy-2-methyl-1H-indole-3-acetic Acid; De(chlorobenzoyl)indomethacin	<sup>[6][7]</sup>
CAS Number	2882-15-7	<sup>[6][7][8]</sup>
Molecular Formula	C <sub>12</sub> H <sub>13</sub> NO <sub>3</sub>	<sup>[6][8][9][10]</sup>
SMILES	<chem>COc1ccc2[nH]c(C)c(CC(=O)O)c2c1</chem>	<sup>[5]</sup>
InChI	InChI=1S/C12H13NO3/c1-7-9(6-12(14)15)10-5-8(16-2)3-4-11(10)13-7/h3-5,13H,6H2,1-2H3,(H,14,15)	<sup>[5][10]</sup>

## Physicochemical and Analytical Data

The physical and chemical properties of **N-Deschlorobenzoyl indomethacin** are summarized below. This data is critical for its handling, characterization, and use as a reference standard in metabolic studies.

Table 2: Physicochemical and Analytical Properties

Property	Value	Reference
Molecular Weight	219.24 g/mol	[6][8][10]
Appearance	Light yellow to brown solid	[8]
Purity (NMR)	≥95.0%	[8]

## Biological Activity

**N-Deschlorobenzoyl indomethacin** is recognized as an inactive metabolite of indomethacin. [1][2] The N-p-chlorobenzoyl group of the parent compound is crucial for its anti-inflammatory activity. Its removal leads to a significant loss of inhibitory function against key enzymes.

Table 3: In Vitro Inhibitory Activity

Target Enzyme	IC <sub>50</sub> Value	Reference
AKR1C2	100 μM	[4]
AKR1C3	>100 μM	[4]

AKR1C2 and AKR1C3 are members of the aldo-keto reductase family involved in steroid metabolism and prostaglandin synthesis.

## Experimental Protocols

### Chemical Synthesis via Fischer Indole Synthesis

**N-Deschlorobenzoyl indomethacin** can be synthesized as an intermediate in the total synthesis of Indomethacin. The following protocol is adapted from established methods.[11][12]

Objective: To synthesize 5-methoxy-2-methyl-1H-indole-3-acetic acid (**N-Deschlorobenzoyl indomethacin**).

Materials:

- 4-Methoxyphenylhydrazine

- Levulinic acid methyl ester
- Hydrochloric acid (catalyst)
- Ethanol (solvent)
- Sodium hydroxide (for hydrolysis)
- Standard laboratory glassware and purification apparatus (e.g., column chromatography).

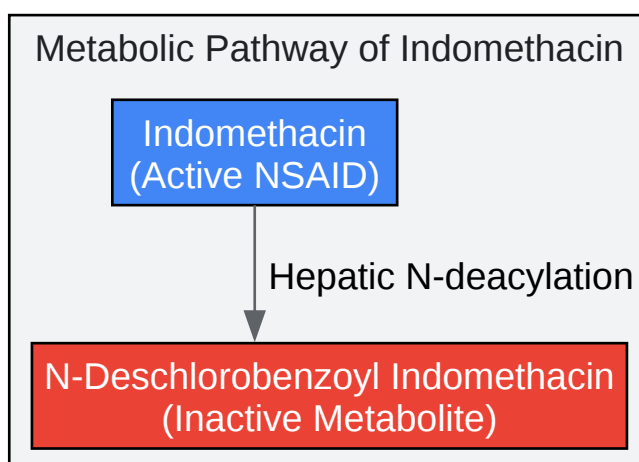
Procedure:

- Step 1: Phenylhydrazone Formation:
  - Dissolve 4-methoxyphenylhydrazine in ethanol.
  - Add levulinic acid methyl ester to the solution.
  - Add a catalytic amount of concentrated hydrochloric acid.
  - Stir the mixture at room temperature until the reaction is complete (monitor by TLC). The product is the corresponding phenylhydrazone.
- Step 2: Fischer Indole Synthesis:
  - Heat the phenylhydrazone from Step 1 in ethanol. This induces an isomerization to an enamine followed by a [1,5]-sigmatropic rearrangement and subsequent elimination of ammonia to form the indole ring.<sup>[12]</sup>
  - The resulting product is the methyl ester of 5-methoxy-2-methyl-3-indolylacetic acid.
- Step 3: Hydrolysis:
  - Hydrolyze the methyl ester from Step 2 using an aqueous solution of sodium hydroxide.
  - Stir the reaction mixture until the saponification is complete.
  - Acidify the reaction mixture with HCl to precipitate the final product, 5-methoxy-2-methyl-1H-indole-3-acetic acid (**N-Deschlorobenzoyl indomethacin**).

- Step 4: Purification:
  - Filter the precipitate and wash with water.
  - The crude product can be further purified by recrystallization or column chromatography to achieve high purity ( $\geq 95\%$ ).

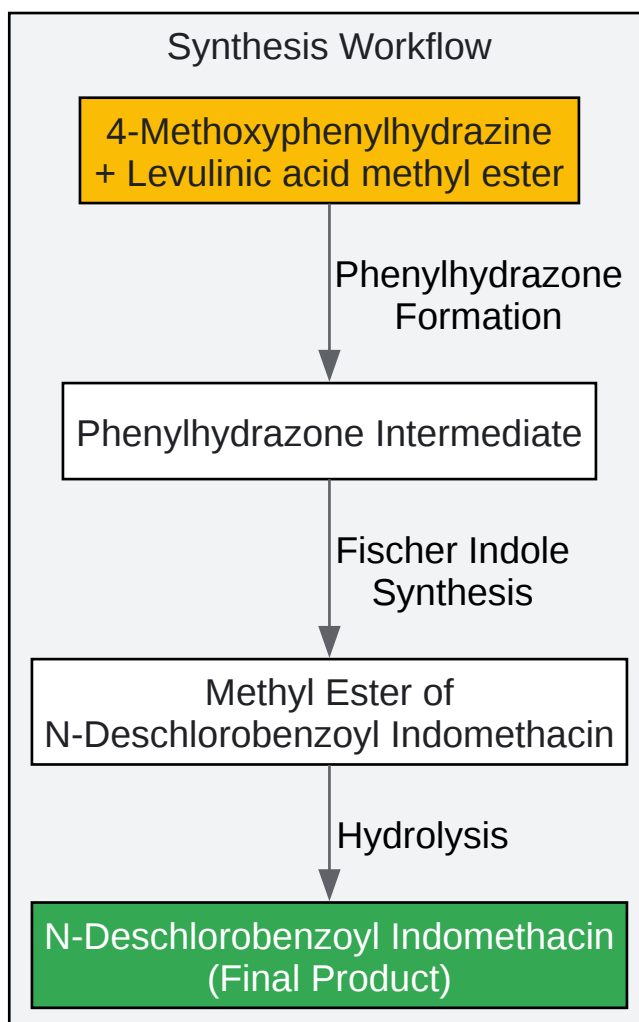
## Visualized Pathways and Workflows

The following diagrams illustrate the metabolic relationship between Indomethacin and its metabolite, as well as the workflow for its chemical synthesis.



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Caption: Metabolic conversion of Indomethacin to its inactive metabolite.



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Caption: Chemical synthesis workflow for **N-Deschlorobenzoyl Indomethacin**.

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